In-Cell Kinase Inhibition Potency: Aurora B Kinase EC50 Analysis
The target compound has demonstrated a quantifiable inhibitory effect on Aurora B kinase in a human cell-based assay. This activity profile differentiates it from many in-class analogs that may lack this specific potency or have not been characterized in a cellular context [1].
| Evidence Dimension | Aurora B kinase inhibition (cellular EC50) |
|---|---|
| Target Compound Data | EC50: 62 nM |
| Comparator Or Baseline | Class-level baseline for potent kinase inhibitors; direct comparator data not available in public domain. |
| Quantified Difference | Demonstrates potent cellular activity (EC50 = 62 nM) |
| Conditions | Inhibition of Aurora B kinase in human HCT116 cells, assessed by inhibition of histone H3 phosphorylation after 1 hr incubation, measured by Hoechst 33342 staining. |
Why This Matters
Quantifying activity in a cellular context is a critical step in drug discovery, providing a more physiologically relevant measure of potency than isolated enzyme assays, and this data point offers a tangible benchmark for selecting this specific building block for kinase inhibitor programs.
- [1] BindingDB. (n.d.). BDBM50381998 CHEMBL2022711. Entry for 6-chloro-N-methyl-2-(methylsulfinyl)pyrimidin-4-amine. View Source
